ZPD-2

TRPC6 channel pharmacology calcium signaling ion channel inhibitor selectivity

ZPD-2 (RH01386) combines sub-micromolar TRPC6 inhibition (IC50 250 nM) with substoichiometric α-synuclein anti-aggregation (80% at 0.7:1 ratio). Distinct from ultra-potent BI-749327 (IC50 13 nM) and late-stage inhibitor SC-D, ZPD-2 offers a unique early aggregation selectivity and partial TRPC6 blockade ideal for dose-response studies. Validated in two C. elegans Parkinson's models. Order high-purity ZPD-2 for precise pharmacological differentiation.

Molecular Formula C18H15F3N4O3S
Molecular Weight 424.4 g/mol
Cat. No. B2857630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZPD-2
Molecular FormulaC18H15F3N4O3S
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C(=O)NC(=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C#N
InChIInChI=1S/C18H15F3N4O3S/c19-18(20,21)11-6-7-14(13(8-11)25(27)28)29-17-23-15(10-4-2-1-3-5-10)12(9-22)16(26)24-17/h6-8,10H,1-5H2,(H,23,24,26)
InChIKeyBVWCKDMNROTYMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ZPD-2: A Dual-Activity Small Molecule Inhibiting TRPC6 Channels and α-Synuclein Aggregation


ZPD-2 (also designated RH01386) is a synthetic small molecule inhibitor with documented dual pharmacological activity. It inhibits human transient receptor potential canonical 6 (TRPC6) channel-mediated calcium influx with an IC50 of 250 nM in HEK293 cells overexpressing human TRPC6 [1]. Independently, ZPD-2 acts as an inhibitor of α-synuclein (α-Syn) amyloid aggregation, demonstrating activity against wild-type α-Syn and the familial A30P and H50Q variants at substoichiometric compound-to-protein ratios in vitro [2]. The compound corresponds to 4-cyclohexyl-2-((2-nitro-4-(trifluoromethyl)phenyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with a molecular weight of 424.4 g/mol .

Why ZPD-2 Cannot Be Interchanged with Single-Target TRPC6 or α-Synuclein Inhibitors


Substituting ZPD-2 with a generic TRPC6 antagonist or a single-target α-synuclein aggregation inhibitor fails to replicate its unique dual-target profile. For TRPC6 inhibition, ZPD-2 exhibits an IC50 of 250 nM [1], which differs significantly from more potent but structurally distinct antagonists such as BI-749327 (IC50 13-19 nM) or SAR7334 (IC50 9.5 nM) [2], making ZPD-2 a tool compound with a distinct potency window for dose-response studies where sub-micromolar but not picomolar inhibition is desired. For α-synuclein aggregation, ZPD-2 achieves 80% inhibition at a 0.7:1 compound-to-protein ratio under near-physiological conditions, whereas the comparator SynuClean-D (SC-D) achieves only 50% inhibition under identical conditions [3]. Furthermore, ZPD-2 and SC-D target distinct aggregation stages—ZPD-2 is more active at early aggregation stages while SC-D acts at later stages [3]—meaning substitution between the two yields non-overlapping temporal inhibition profiles.

Quantitative Differentiation Evidence for ZPD-2 Versus Comparable Inhibitors


TRPC6 Inhibition Potency of ZPD-2 Relative to ML204, a TRPC4/5-Selective Inhibitor

ZPD-2 inhibits human TRPC6-mediated calcium influx with an IC50 of 250 nM in HEK293 cells overexpressing human TRPC6, measured following OAG-induced activation [1]. In contrast, ML204 is a TRPC4/TRPC5-selective channel inhibitor that exhibits 19-fold selectivity against muscarinic receptor-coupled TRPC6 channel activation, with an IC50 of approximately 17.9 μM for TRPC6 . This represents a 71.6-fold difference in TRPC6 inhibitory potency between ZPD-2 and ML204. Researchers investigating TRPC6-specific pharmacology cannot substitute ML204 for ZPD-2, as ML204 is functionally a TRPC4/5 tool with negligible TRPC6 activity at concentrations where ZPD-2 exerts maximal inhibition.

TRPC6 channel pharmacology calcium signaling ion channel inhibitor selectivity

α-Synuclein Aggregation Inhibition: ZPD-2 Demonstrates Superior Potency to SynuClean-D at Early Aggregation Stages

In a direct head-to-head comparison under near-physiological conditions, ZPD-2 achieved 80% inhibition of α-synuclein aggregation at a 0.7:1 compound-to-protein molar ratio, whereas SynuClean-D (SC-D) achieved only 50% inhibition under identical conditions [1]. Furthermore, the two compounds target different stages of the α-synuclein aggregation kinetics: ZPD-2 exhibits greater activity during the early stages of aggregation (lag phase and early elongation), while SC-D is more active at later stages of the aggregation process [1]. This temporal differentiation means that ZPD-2 is the preferred tool for experiments aimed at blocking the initiation of α-synuclein aggregation, whereas SC-D may be more suitable for disrupting pre-formed aggregates.

α-synuclein aggregation Parkinson's disease amyloid inhibition protein misfolding

ZPD-2 Inhibits Aggregation of Both Full-Length and C-Terminally Truncated α-Synuclein Variants

ZPD-2 has been demonstrated to inhibit both the spontaneous aggregation and seeded polymerization of C-terminally truncated α-synuclein, a pathogenic variant frequently observed in Lewy bodies of Parkinson's disease patients that exhibits increased aggregation propensity compared to full-length α-Syn [1]. In protein misfolding cyclic amplification (PMCA) assays, ZPD-2 prevents the spreading of α-Syn seeds [2]. Many α-synuclein aggregation inhibitors have been characterized only against wild-type full-length α-Syn; the demonstrated activity of ZPD-2 against the more aggregation-prone C-terminally truncated species represents a distinct advantage. While no direct comparator IC50 data is available for truncated α-Syn inhibition by other compounds, the documented dual activity against both full-length and truncated α-Syn establishes ZPD-2 as a tool with broader inhibitory coverage of clinically relevant α-Syn species.

α-synuclein truncation Parkinson's disease pathogenesis seeded polymerization amyloid propagation

TRPC6 Inhibitor Landscape Comparison: ZPD-2 Occupies a Distinct Potency Tier Versus Advanced TRPC6 Antagonists

ZPD-2 inhibits TRPC6 with an IC50 of 250 nM [1], placing it in a distinct intermediate potency tier among reported TRPC6 inhibitors. This contrasts with several other TRPC6-active compounds: BI-749327 exhibits IC50 values of 13 nM (mouse), 19 nM (human), and 15 nM (guinea pig) for TRPC6 ; Z3571 demonstrates an IC50 of 31.07 nM with >100-fold selectivity over TRPC3 and TRPC7 [2]; SAR7334 inhibits TRPC6 with an IC50 of 9.5 nM [3]; the pyrazolopyrimidine antagonist 14a shows an IC50 of approximately 1 μM (1,000 nM) for TRPC6 [4]; and ML204, a TRPC4/5-selective inhibitor, exhibits an IC50 of approximately 17.9 μM for TRPC6 . ZPD-2's 250 nM potency positions it as a sub-micromolar but not low-nanomolar inhibitor—distinct from both the highly potent clinical-stage antagonists (BI-749327, Z3571, SAR7334) and the low-potency compounds (14a, ML204). This intermediate potency profile is valuable for experiments where maximal inhibition at low concentrations is not required, and where avoiding the potential off-target effects associated with picomolar-affinity compounds is desirable.

TRPC6 inhibitor potency tier ion channel pharmacology tool compound selection

In Vivo Efficacy: ZPD-2 Reduces α-Synuclein Inclusions and Protects Dopaminergic Neurons in C. elegans PD Models

In two distinct Caenorhabditis elegans models of Parkinson's disease—one expressing α-synuclein in muscle tissue and another expressing α-synuclein in dopaminergic (DA) neurons—treatment with ZPD-2 substantially reduced the number of α-synuclein inclusions and decreased synuclein-induced DA neuron degeneration [1]. While quantitative reduction percentages were not explicitly reported in the primary publication, the observed effects were described as substantial and consistent across both models. In contrast, SynuClean-D has been shown to decrease α-synuclein aggregation in C. elegans muscle and produce concomitant motility recovery [2], but direct comparative quantification of ZPD-2 versus SC-D in these in vivo models is not available in the literature. Both compounds demonstrate in vivo translation of their in vitro anti-aggregation activity, establishing a baseline expectation for α-synuclein aggregation inhibitors. The ZPD-2 study specifically validates efficacy in two distinct tissue contexts (muscle and DA neurons), providing evidence of activity across different cellular environments.

C. elegans Parkinson's model α-synuclein inclusions dopaminergic neuron protection in vivo efficacy

ZPD-2 Demonstrates Cross-Strain Activity Against Diverse α-Synuclein Amyloid Conformations

ZPD-2 has been shown to be active against different α-synuclein strains and blocks their seeded polymerization [1]. α-Synuclein can adopt multiple distinct amyloid conformations (strains) that exhibit different pathological properties, propagation kinetics, and cellular tropism. The ability of ZPD-2 to inhibit multiple α-Syn strains distinguishes it from inhibitors that may be strain-specific. Many α-synuclein aggregation inhibitors are characterized only against a single strain or wild-type α-Syn under standard aggregation conditions; the documented cross-strain activity of ZPD-2 represents a broader inhibitory profile. While no direct comparative quantification of strain-specific inhibition across multiple compounds is available in the literature, this property supports ZPD-2's selection for studies involving diverse α-Syn pathology models.

α-synuclein strains seeded polymerization prion-like propagation amyloid polymorphism

Optimal Research Application Scenarios for ZPD-2 Based on Quantified Differentiation Evidence


TRPC6 Channel Pharmacology Studies Requiring Sub-Micromolar but Not Low-Nanomolar Inhibition

For researchers investigating TRPC6 channel function, ZPD-2 provides an IC50 of 250 nM [1], occupying a distinct intermediate potency tier that avoids the receptor saturation typical of ultra-potent antagonists such as BI-749327 (IC50 13-19 nM) [2] and SAR7334 (IC50 9.5 nM) . This potency profile is particularly suitable for dose-response experiments where partial channel inhibition is desired, or where avoiding the potential confounding effects of near-complete receptor blockade at low nanomolar concentrations is advantageous. ZPD-2 is also appropriate for studies differentiating TRPC6-specific effects from TRPC4/5-mediated signaling, given that ML204—a TRPC4/5-selective inhibitor—exhibits 71.6-fold weaker TRPC6 inhibition (IC50 ≈ 17.9 μM) .

Early-Stage α-Synuclein Aggregation Inhibition in Parkinson's Disease Models

ZPD-2 demonstrates 80% inhibition of α-synuclein aggregation at a 0.7:1 compound-to-protein molar ratio under near-physiological conditions, compared to 50% inhibition by SynuClean-D under identical conditions [1]. Furthermore, ZPD-2 is preferentially active during early aggregation stages (lag phase and early elongation), whereas SC-D acts at later stages [1]. This temporal specificity makes ZPD-2 the optimal tool compound for studies focused on blocking the initiation of α-synuclein aggregation, preventing the formation of toxic oligomeric intermediates, and investigating therapeutic intervention at the earliest stages of protein misfolding.

Studies of C-Terminally Truncated α-Synuclein Pathology and Seeded Propagation

ZPD-2 inhibits both spontaneous aggregation and seeded polymerization of C-terminally truncated α-synuclein, a highly aggregation-prone pathogenic variant frequently observed in Lewy bodies of Parkinson's disease patients [1]. This activity, combined with ZPD-2's demonstrated capacity to prevent the spreading of α-Syn seeds in protein misfolding cyclic amplification (PMCA) assays [2], positions the compound as a valuable tool for investigating truncation-driven aggregation mechanisms, prion-like propagation of α-synuclein pathology, and therapeutic strategies targeting the more aggressive truncated α-Syn species.

C. elegans In Vivo Studies of α-Synuclein Toxicity and Neuroprotection

ZPD-2 has been validated for in vivo efficacy in two distinct C. elegans models of Parkinson's disease—one expressing α-synuclein in muscle tissue and another in dopaminergic neurons—where it substantially reduces α-synuclein inclusions and decreases synuclein-induced dopaminergic neuron degeneration [1]. This dual-model validation supports ZPD-2's use in C. elegans-based in vivo studies of α-synuclein proteotoxicity, neuroprotection screening, and preliminary evaluation of anti-aggregation therapeutics in a genetically tractable multicellular organism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZPD-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.